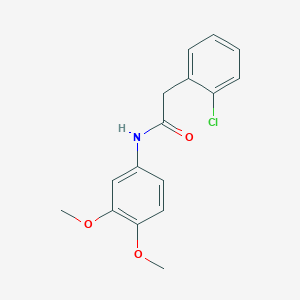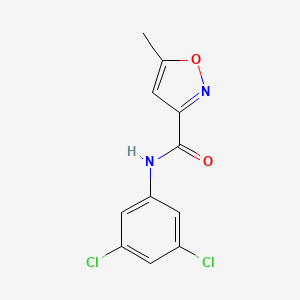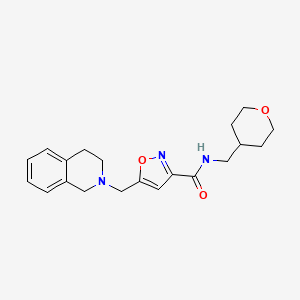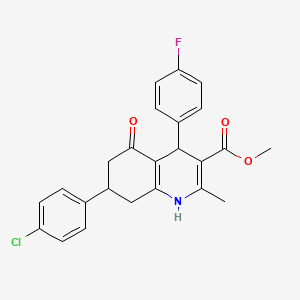
diethyl (1,1-dimethyl-2-oxopropyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1-dimethyl-2-oxopropyl)malonate, also known as ethyl 2-(1,1-dimethyl-2-oxopropyl)malonate, is a chemical compound that belongs to the class of malonate esters. It has been widely used in scientific research due to its unique properties and versatile applications.
Mechanism of Action
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a malonate ester, which means that it contains two carbonyl groups that can undergo various reactions. The mechanism of action of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate depends on the specific reaction it undergoes. For example, it can undergo nucleophilic addition, condensation, and decarboxylation reactions to yield various products.
Biochemical and Physiological Effects
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can act as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that it may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has several advantages for lab experiments. It is readily available, easy to handle, and has a high yield of synthesis. It is also a versatile compound that can be used in a wide range of reactions. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the use of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate in scientific research. One potential area of application is in the synthesis of chiral compounds, where it can be used as a starting material for the preparation of enantiopure compounds. Another area of application is in the development of new drugs, where it can be used as a template for the design of novel compounds with improved pharmacological properties. Additionally, further studies are needed to explore the potential biochemical and physiological effects of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate, as well as its potential applications in other areas of research, such as materials science and catalysis.
Conclusion
In conclusion, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate is a versatile and useful compound that has been widely used in scientific research. Its unique properties and versatile applications make it a valuable tool for the synthesis of various organic compounds and the development of new drugs. While further studies are needed to explore its potential biochemical and physiological effects, didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has already shown great promise in a wide range of applications.
Synthesis Methods
The synthesis of didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate involves the reaction between didiethyl (1,1-dimethyl-2-oxopropyl)malonate malonate and 2-butanone in the presence of a base catalyst such as sodium ethoxide. The reaction proceeds through a Michael addition followed by a decarboxylation step to yield the desired product. The yield of this synthesis method is generally high, and the purity of the product can be easily obtained through simple purification techniques.
Scientific Research Applications
Didiethyl (1,1-dimethyl-2-oxopropyl)malonate (1,1-dimdiethyl (1,1-dimethyl-2-oxopropyl)malonate-2-oxopropyl)malonate has been widely used in scientific research due to its unique properties and versatile applications. It has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a starting material for the synthesis of chiral compounds and as a reagent for the preparation of enantiopure compounds.
properties
IUPAC Name |
diethyl 2-(2-methyl-3-oxobutan-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O5/c1-6-16-10(14)9(11(15)17-7-2)12(4,5)8(3)13/h9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRSTUFHFZELCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-dimethyl-2-carbethoxylevulinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)


![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)



![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)